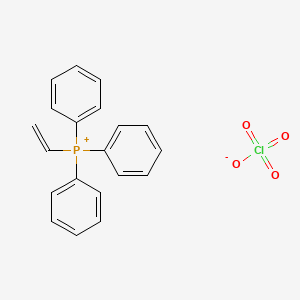
Ethenyl(triphenyl)phosphanium perchlorate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethenyl(triphenyl)phosphanium perchlorate is an organophosphorus compound characterized by the presence of a phosphanium cation bonded to three phenyl groups and an ethenyl group, paired with a perchlorate anion
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethenyl(triphenyl)phosphanium perchlorate typically involves the reaction of triphenylphosphine with an ethenyl halide, followed by the addition of perchloric acid. The reaction conditions often require an inert atmosphere to prevent oxidation and a controlled temperature to ensure the stability of the product.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to maintain the required reaction conditions. The product is then purified through crystallization or other suitable methods to achieve the desired purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of phosphine oxides.
Reduction: The compound can be reduced to form triphenylphosphine and other derivatives.
Substitution: It can participate in substitution reactions where the ethenyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used under mild conditions to achieve substitution.
Major Products:
Oxidation: Triphenylphosphine oxide.
Reduction: Triphenylphosphine.
Substitution: Various substituted phosphonium salts.
Scientific Research Applications
Ethenyl(triphenyl)phosphanium perchlorate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: Investigated for its potential role in biological systems as a phosphine ligand.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethenyl(triphenyl)phosphanium perchlorate involves its ability to act as a ligand, forming complexes with various metal ions. These complexes can participate in catalytic cycles, facilitating various chemical transformations. The molecular targets include metal centers in catalytic systems, and the pathways involve coordination chemistry and electron transfer processes.
Comparison with Similar Compounds
Triphenylphosphine: A widely used organophosphorus compound with similar structural features but lacks the ethenyl group.
Triphenylphosphine oxide: An oxidation product of triphenylphosphine with different reactivity.
Triphenylphosphine sulfide: Another derivative with sulfur replacing the oxygen in the oxide form.
Uniqueness: Ethenyl(triphenyl)phosphanium perchlorate is unique due to the presence of the ethenyl group, which imparts distinct reactivity and potential applications compared to its analogs. This makes it a valuable compound for specialized applications in organic synthesis and catalysis.
Properties
CAS No. |
116178-86-0 |
|---|---|
Molecular Formula |
C20H18ClO4P |
Molecular Weight |
388.8 g/mol |
IUPAC Name |
ethenyl(triphenyl)phosphanium;perchlorate |
InChI |
InChI=1S/C20H18P.ClHO4/c1-2-21(18-12-6-3-7-13-18,19-14-8-4-9-15-19)20-16-10-5-11-17-20;2-1(3,4)5/h2-17H,1H2;(H,2,3,4,5)/q+1;/p-1 |
InChI Key |
PCYNTWAIWIGYIY-UHFFFAOYSA-M |
Canonical SMILES |
C=C[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[O-]Cl(=O)(=O)=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















